molecular formula C10H12O2 B14666957 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol CAS No. 38824-30-5

2,3,4,5-Tetrahydro-1-benzoxepin-3-ol

Cat. No.: B14666957
CAS No.: 38824-30-5
M. Wt: 164.20 g/mol
InChI Key: DEOPESDQXGFICL-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzoxepin-3-ol is a chemical compound with the molecular formula C10H12O2 It is a member of the benzoxepin family, which is characterized by a benzene ring fused to an oxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenol derivative with an epoxide under acidic conditions to form the oxepin ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-benzoxepin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3,4,5-Tetrahydro-1-benzoxepin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine
  • 2,3,4,5-Tetrahydro-1-benzoxepin-3-one
  • 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Uniqueness

2,3,4,5-Tetrahydro-1-benzoxepin-3-ol is unique due to its specific hydroxyl group positioning on the benzoxepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

38824-30-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-3-ol

InChI

InChI=1S/C10H12O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9,11H,5-7H2

InChI Key

DEOPESDQXGFICL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OCC1O

Origin of Product

United States

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